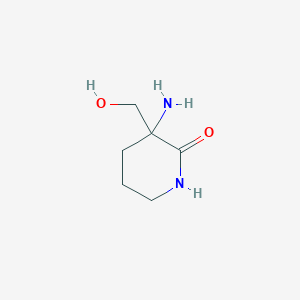
3-Hydroxymethyl-3-amino-2-piperidone
Cat. No. B8638016
M. Wt: 144.17 g/mol
InChI Key: CGAOIPDPJCYUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04560795
Procedure details


2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride (5 g or 2.5×10-2 mole) is suspended in 75 ml of absolute methanol and the solution is saturated with dry hydrogen chloride. The homogenous solution is then heated under reflux for 48 hours. The reaction mixture is regularly saturated with dry hydrogen chloride. The solvent is evaporated under reduced pressure and the hygroscopic residue is dried under high vacuo (6.2 g) and identified as dihydrochloride of 2-hydroxymethyl-2,5-diaminopentanoic acid methyl ester by NMR. The ester (6.2 g) is dissolved in 100 ml of absolute methanol and 175 ml of a methanolic solution of sodium methylate (1.15 g of Na or 5×10-2 mole) is added. The reaction mixture is stirred at room temperature under nitrogen for 24 hours. The solvent is evaporated under reduced pressure and the residue is extracted many times with hot chloroform to yield analytically pure 3-hydroxymethyl-3-amino-2-piperidone (2.9 g) (yield 81%), m.p. 145° C.
Name
2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One



[Compound]
Name
methanolic solution
Quantity
175 mL
Type
reactant
Reaction Step Four

Name
sodium methylate
Quantity
1.15 g
Type
reactant
Reaction Step Four


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
Cl.[OH:2][CH2:3][C:4]([NH2:12])([CH2:8][CH2:9][CH2:10][NH2:11])[C:5](O)=[O:6].Cl.C[O-].[Na+]>CO>[OH:2][CH2:3][C:4]1([NH2:12])[CH2:8][CH2:9][CH2:10][NH:11][C:5]1=[O:6] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
2-Hydroxymethyl-2,5-diaminopentanoic acid hydrochloride
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.OCC(C(=O)O)(CCCN)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
[Compound]
|
Name
|
methanolic solution
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
sodium methylate
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at room temperature under nitrogen for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The homogenous solution is then heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 48 hours
|
|
Duration
|
48 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hygroscopic residue is dried under high vacuo (6.2 g)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The ester (6.2 g) is dissolved in 100 ml of absolute methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted many times with hot chloroform
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1(C(NCCC1)=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
